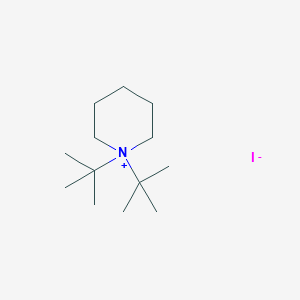
1,1-Di-tert-butylpiperidin-1-ium iodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Di-tert-butylpiperidin-1-ium iodide is a quaternary ammonium salt with the molecular formula C13H28IN. This compound is characterized by the presence of a piperidine ring substituted with two tert-butyl groups and an iodide anion. It is commonly used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Di-tert-butylpiperidin-1-ium iodide can be synthesized through the quaternization of 1,1-di-tert-butylpiperidine with methyl iodide. The reaction typically involves the following steps:
Starting Material: 1,1-di-tert-butylpiperidine.
Reagent: Methyl iodide.
Solvent: Anhydrous acetone or acetonitrile.
Reaction Conditions: The reaction is carried out at room temperature under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from affecting the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactants: Large quantities of 1,1-di-tert-butylpiperidine and methyl iodide.
Reactor Setup: Continuous flow reactors or batch reactors.
Purification: The product is purified through recrystallization or distillation to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Di-tert-butylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form secondary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, sodium cyanide, or sodium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like dichloromethane.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products
Nucleophilic Substitution: Formation of substituted piperidinium salts.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Aplicaciones Científicas De Investigación
1,1-Di-tert-butylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis to facilitate reactions between reactants in different phases.
Biology: Employed in the study of ion transport and membrane permeability due to its ionic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other quaternary ammonium salts.
Mecanismo De Acción
The mechanism of action of 1,1-Di-tert-butylpiperidin-1-ium iodide involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of ions between aqueous and organic phases, thereby increasing the reaction rate. The compound’s quaternary ammonium structure allows it to interact with various molecular targets, including enzymes and receptors, influencing their activity and function.
Comparación Con Compuestos Similares
1,1-Di-tert-butylpiperidin-1-ium iodide can be compared with other quaternary ammonium salts such as:
Tetramethylammonium iodide: Similar in structure but with four methyl groups instead of tert-butyl groups.
Tetraethylammonium iodide: Contains four ethyl groups.
Tetrapropylammonium iodide: Contains four propyl groups.
Uniqueness
This compound is unique due to the presence of bulky tert-butyl groups, which provide steric hindrance and influence its reactivity and solubility. This makes it particularly useful in specific synthetic applications where steric effects are crucial.
Conclusion
This compound is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique structure and reactivity make it a valuable tool in various fields of study.
Propiedades
Número CAS |
105938-84-9 |
|---|---|
Fórmula molecular |
C13H28IN |
Peso molecular |
325.27 g/mol |
Nombre IUPAC |
1,1-ditert-butylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C13H28N.HI/c1-12(2,3)14(13(4,5)6)10-8-7-9-11-14;/h7-11H2,1-6H3;1H/q+1;/p-1 |
Clave InChI |
ZPTGXDMWMYGVPA-UHFFFAOYSA-M |
SMILES canónico |
CC(C)(C)[N+]1(CCCCC1)C(C)(C)C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



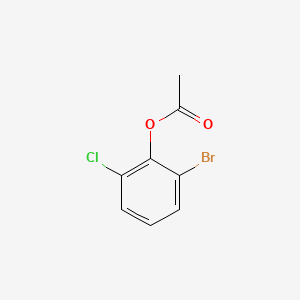
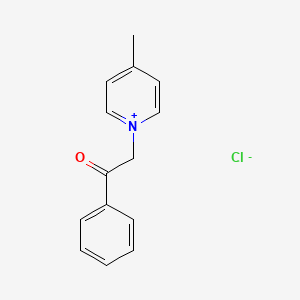


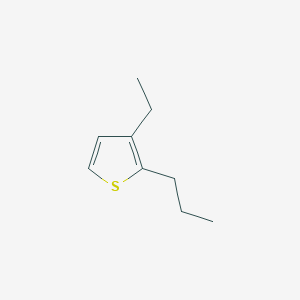
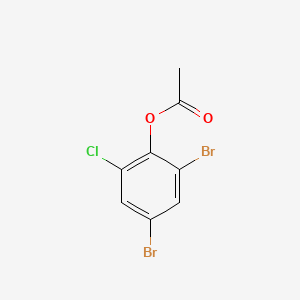
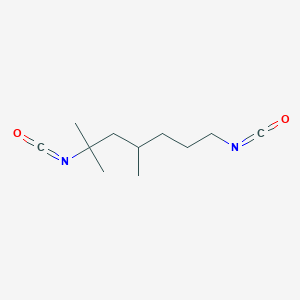
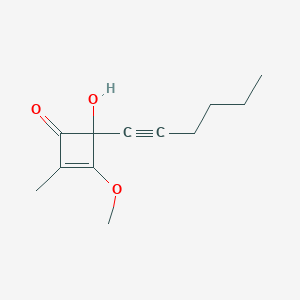
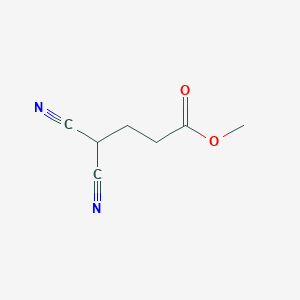
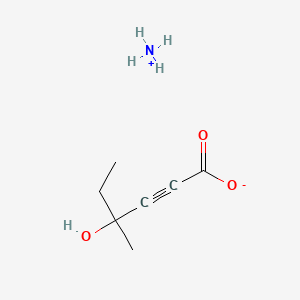

![2-([1,1'-Biphenyl]-2-yl)-5-hydrazinyl-1,3,4-thiadiazole](/img/structure/B14322310.png)
![[2-(4-Fluorophenoxy)-4-methoxyphenyl]methanol](/img/structure/B14322323.png)
